molecular formula C14H18ClN3O2 B599116 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide CAS No. 137211-64-4

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide

Cat. No.: B599116
CAS No.: 137211-64-4
M. Wt: 295.767
InChI Key: ARFCANNJTSJXLS-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound known for its selective serotonin receptor agonist properties. It is primarily used in the treatment of chronic idiopathic constipation due to its ability to stimulate colonic motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:

    Formation of the benzofuran core: This is typically achieved through cyclization reactions involving suitable precursors.

    Introduction of the piperidine moiety: This step involves the reaction of the benzofuran core with a piperidine derivative under controlled conditions.

    Chlorination and amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively stimulating serotonin (5-HT4) receptors in the gastrointestinal tract. This stimulation enhances colonic motility by promoting colonic mass movements, which are the main propulsive force for defecation. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is unique due to its high selectivity for 5-HT4 receptors and its favorable safety profile compared to other compounds in its class. It has minimal interactions with other receptor types, reducing the risk of adverse effects .

Properties

IUPAC Name

4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCANNJTSJXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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